molecular formula C9H16 B8677710 1-Hexylcyclopropene CAS No. 50915-82-7

1-Hexylcyclopropene

Cat. No.: B8677710
CAS No.: 50915-82-7
M. Wt: 124.22 g/mol
InChI Key: JYBIRLAJZPVZQA-UHFFFAOYSA-N
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Description

1-Hexylcyclopropene is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

50915-82-7

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1-hexylcyclopropene

InChI

InChI=1S/C9H16/c1-2-3-4-5-6-9-7-8-9/h7H,2-6,8H2,1H3

InChI Key

JYBIRLAJZPVZQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.01 g (0.00278 mol) of 1,1,2-tribromo-2-hexyl-cyclopropane in 4 ml of diethyl ether was placed under a nitrogen atmosphere via use of a Firestone valve. While cooling in an ice water bath, 6.3 ml (0.00835 mol) of 1.4M methyl lithium in diethyl ether was added slowly by syringe. After 15 minutes, 2 ml of water was added via syringe. The resulting mixture was transferred to a separatory funnel and the phases were separated. The organic layer was dried over MgSO4 and filtered. The solvent was removed from the filtrate in vacuo with a bath temperature under 20° C. to yield 0.300 g (87% of theoretical) of 1-hexyl-cyclopropene pure as an oil.
Name
1,1,2-tribromo-2-hexyl-cyclopropane
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In situ, 0.586 g (2.0 mmol) of (trans)-1-hexyl-1-(methane sulfonyloxy)-2-(trimethylsilyl)cyclopropane of Preparation Example 9 was dissolved in 2.0 ml of DMSO, 0.94 g of Bu4NF.3H2O was added thereto and the resulting mixture was vigorously stirred at room temperature for one hour. 8.0 ml of xylene and 5.0 ml of water were added to the reaction solution and vigorously stirred for 5 minutes and stood. When the mixture was separated into a xylene layer (upper layer) and an aqueous layer (lower layer), only the xylene layer was collected and the aqueous layer was discarded. 1.0 g of sodium dodecylbenzenesulfonate and 1.0 g of tristyrenylphenykethoxy)12ethanol were added to the xylene layer, stirred for 5 minutes, 2.0 L of water was added thereto and the resulting mixture was slowly stirred such that it was homogeneously mixed. As a result, a 1.0 mM 1-hexylcyclopropene formulation was prepared. This solution was diluted to 1 to 100 times prior to use, as necessary.
[Compound]
Name
(trans)-1-hexyl-1-(methane sulfonyloxy)-2-(trimethylsilyl)cyclopropane
Quantity
0.586 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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